3-Methylnonan-1-ol
CAS No.: 22663-64-5
Cat. No.: VC7960299
Molecular Formula: C10H22O
Molecular Weight: 158.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22663-64-5 |
|---|---|
| Molecular Formula | C10H22O |
| Molecular Weight | 158.28 g/mol |
| IUPAC Name | 3-methylnonan-1-ol |
| Standard InChI | InChI=1S/C10H22O/c1-3-4-5-6-7-10(2)8-9-11/h10-11H,3-9H2,1-2H3 |
| Standard InChI Key | BXQPYGLPOMTAPU-UHFFFAOYSA-N |
| SMILES | CCCCCCC(C)CCO |
| Canonical SMILES | CCCCCCC(C)CCO |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 3-methylnonan-1-ol, reflecting its straight-chain nonanol backbone with a methyl substituent at the third carbon . Alternative designations include 3-methyl-1-nonanol and SCHEMBL976211, while its CAS Registry Number (22663-64-5) serves as a unique identifier in chemical databases .
Molecular Formula and Weight
3-Methylnonan-1-ol has a molecular formula of C₁₀H₂₂O and a calculated molecular weight of 158.28 g/mol . The formula aligns with the general structure of primary alcohols, where the hydroxyl group (-OH) is terminal.
Structural Elucidation
The compound’s 2D and 3D structural representations confirm its branched configuration (Fig. 1) . The SMILES notation CCCCCCC(C)CCO succinctly encodes its connectivity: a seven-carbon chain with a methyl branch (C) at the third position, followed by a two-carbon chain terminating in the hydroxyl group . The InChIKey BXQPYGLPOMTAPU-UHFFFAOYSA-N further standardizes its digital identification .
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-methylnonan-1-ol | |
| CAS Registry Number | 22663-64-5 | |
| Molecular Formula | C₁₀H₂₂O | |
| Molecular Weight | 158.28 g/mol | |
| SMILES | CCCCCCC(C)CCO | |
| InChIKey | BXQPYGLPOMTAPU-UHFFFAOYSA-N |
Physicochemical Properties
Physical State and Appearance
While explicit descriptions of its physical state are absent in available literature, analogous primary alcohols suggest that 3-methylnonan-1-ol is likely a colorless liquid at room temperature . Its branched structure may impart slight variations in viscosity and volatility compared to linear isomers.
Thermodynamic and Solubility Parameters
Synthesis and Production
Known Synthetic Routes
No peer-reviewed publications or patents detailing the synthesis of 3-methylnonan-1-ol were identified in the provided sources. The compound’s structural complexity suggests potential pathways involving Grignard reactions or reduction of corresponding aldehydes, though these remain speculative without experimental validation.
Challenges in Industrial Production
The absence of documented large-scale production methods highlights this compound’s status as a specialty chemical. Its synthesis likely requires precise control over branching and hydroxyl group placement, posing challenges in selectivity and yield optimization.
Research Gaps and Future Directions
Unexplored Physicochemical Properties
Priority areas include experimental determination of melting/boiling points, density, and partition coefficients (e.g., logP). These parameters are critical for assessing industrial applicability and environmental fate.
Synthetic Methodology Development
Innovative routes leveraging catalytic asymmetric synthesis or biocatalytic approaches could enhance access to enantiomerically pure forms, enabling pharmacological or material science applications.
Toxicological Profiling
Comprehensive studies evaluating acute/chronic toxicity, ecotoxicity, and biodegradability are essential to ensure safe handling and disposal practices.
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